3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one
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Overview
Description
3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one is a chemical compound that features a cyclopentyl group attached to a propanone backbone, with a pyrazole ring as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 1H-pyrazole with a cyclopentyl-substituted ketone under specific conditions. For instance, the reaction between 1H-pyrazole and 1-cyclopentylpropan-2-one in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds or hydrophobic interactions with active sites, leading to inhibition or activation of the target. The cyclopentyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
Uniqueness
3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclopentyl group can influence the compound’s reactivity and binding characteristics, making it a valuable scaffold for the development of new molecules with desired biological activities.
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-cyclopentyl-1-pyrazol-1-ylpropan-1-one |
InChI |
InChI=1S/C11H16N2O/c14-11(13-9-3-8-12-13)7-6-10-4-1-2-5-10/h3,8-10H,1-2,4-7H2 |
InChI Key |
UKVVQUNUOUMATR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2C=CC=N2 |
Origin of Product |
United States |
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